molecular formula C19H17NO4S B2437567 N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034279-68-8

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2437567
CAS No.: 2034279-68-8
M. Wt: 355.41
InChI Key: CYUAPOYLWQOLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a furan ring, a benzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid .

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a furan ring, benzyl group, and sulfonamide group, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-25(22,18-5-6-19-16(11-18)8-10-24-19)20-12-14-1-3-15(4-2-14)17-7-9-23-13-17/h1-7,9,11,13,20H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUAPOYLWQOLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.